molecular formula C7H7F5OS B3031029 1-Methoxy-3-(pentafluorosulfanyl)benzene CAS No. 1272542-23-0

1-Methoxy-3-(pentafluorosulfanyl)benzene

Cat. No.: B3031029
CAS No.: 1272542-23-0
M. Wt: 234.19
InChI Key: AQYKUTZKSQCGIC-UHFFFAOYSA-N
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Description

1-Methoxy-3-(pentafluorosulfanyl)benzene (CAS 1272542-23-0) is a specialist aromatic compound of significant interest in advanced chemical research and development. Its core structure features a benzene ring functionalized with both a methoxy group and a pentafluorosulfanyl (SF5) group. The SF5 group is renowned for its exceptional properties, acting as a "super-trifluoromethyl" group due to its strong electron-withdrawing nature, high thermal stability, and significant lipophilicity . This unique combination of an electron-donating methoxy group and the powerfully electron-withdrawing SF5 group makes this compound a valuable and versatile building block for designing novel molecules. The primary research applications of this compound are in medicinal chemistry and materials science. It serves as a key precursor for the synthesis of more complex SF5-containing compounds . Recent methodologies highlight the use of such SF5-aryl ethers in streamlined synthetic pathways. For instance, SF5-containing allylic compounds, accessible through modern radical pentafluorosulfanylation techniques, have demonstrated promising results in inhibiting cancer cell proliferation in preclinical studies, underscoring the group's potential in pharmaceutical development . Furthermore, the compound can be used to access other critical intermediates like SF5-phenols, which are valuable functionalized building blocks for applications in drug design . This product is intended for research purposes by qualified laboratory professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions, as it may be hazardous .

Properties

IUPAC Name

pentafluoro-(3-methoxyphenyl)-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F5OS/c1-13-6-3-2-4-7(5-6)14(8,9,10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYKUTZKSQCGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719139
Record name 1-Methoxy-3-(pentafluoro-lambda~6~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272542-23-0
Record name 1-Methoxy-3-(pentafluoro-lambda~6~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Methoxy 3 Pentafluorosulfanyl Benzene and Analogous Sf₅ Aryl Systems

Established Synthetic Pathways for SF₅-Aryl Compounds

Two principal approaches have been established for the synthesis of aromatic SF₅ compounds: the direct fluorination of sulfur-containing precursors and the multi-step process known as Umemoto's synthesis. nih.govbeilstein-journals.org

Direct fluorination is a powerful method for the synthesis of arylsulfur pentafluorides from ortho-, meta-, and para-substituted aromatic thiols and disulfides using elemental fluorine. researchgate.net This approach is particularly effective for nitro-substituted diaryl disulfides, leading to the formation of 3- or 4-nitro-1-(pentafluorosulfanyl)benzenes, a reaction that is conducted on a multi-kilogram scale in industrial settings. nih.govbeilstein-journals.orgresearchgate.net

The reaction proceeds through several stages, with the initial formation of an arylsulfur trifluoride (ArSF₃) intermediate. researchgate.net A subsequent radical mechanism, initiated by the attack of a fluorine radical on the ArSF₃ moiety, propagates the reaction to form the final ArSF₅ product. researchgate.netresearchgate.net While effective, the scope of this direct fluorination was historically considered limited, with suggestions that strongly electron-withdrawing groups on the aromatic ring were necessary for a successful reaction. researchgate.net However, recent studies have expanded the scope and limitations of this method, demonstrating its utility for a wider range of substituted systems. researchgate.net

The second major pathway, known as Umemoto's synthesis, provides a more controlled, stepwise approach. This method typically begins with aromatic thiols or diaryl disulfides, which are first converted into arylsulfur chlorotetrafluorides (Ar-SF₄Cl), key intermediates in the process. nih.govbeilstein-journals.orgresearchgate.net A final fluorination step then converts the Ar-SF₄Cl intermediate into the desired arylsulfur pentafluoride (Ar-SF₅). nih.govbeilstein-journals.org

The evolution of this methodology has focused on improving the accessibility and handling of the required reagents. Historically, the synthesis of Ar-SF₄Cl intermediates relied on hazardous gas reagents like chlorine (Cl₂). researchgate.net Recent innovations have introduced gas-reagent-free approaches. For example, the use of trichloroisocyanuric acid (TCICA) and potassium fluoride (B91410) (KF) provides a milder and more accessible route to Ar-SF₄Cl compounds, overcoming the reliance on hazardous reagents. researchgate.netchemrxiv.orgdigitellinc.com This advancement has made the synthesis of aryl-SF₅ compounds more practical and has expanded the range of accessible building blocks. researchgate.net

Targeted Synthesis of 1-Methoxy-3-(pentafluorosulfanyl)benzene

The synthesis of specifically substituted SF₅-arenes like this compound often employs modern organic chemistry reactions that build upon core SF₅-aryl structures.

Nucleophilic aromatic substitution (SNAr) provides a direct route to SF₅ aryl ethers and sulfides. acs.org The potent electron-withdrawing nature of the SF₅ group, combined with a nitro group, strongly activates the aromatic ring for nucleophilic attack. The synthesis of this compound can be achieved via the SNAr reaction of 1-nitro-3-(pentafluorosulfanyl)benzene with sodium methoxide (B1231860). In this reaction, the nitro group is displaced by the methoxide nucleophile to generate the target aryl ether in a single step. acs.org This strategy is also applicable to the para-isomer, 1-nitro-4-(pentafluorosulfanyl)benzene, and can be used with various alkoxides and thiolates to generate a range of substituted SF₅-benzenes. acs.org

Table 1: Synthesis of SF₅-Aryl Ethers via SNAr of Nitro-(pentafluorosulfanyl)benzenes

Starting Material Nucleophile Product
1-Nitro-3-(pentafluorosulfanyl)benzene Sodium Methoxide This compound
1-Nitro-4-(pentafluorosulfanyl)benzene Sodium Methoxide 1-Methoxy-4-(pentafluorosulfanyl)benzene
1-Nitro-3-(pentafluorosulfanyl)benzene Sodium Ethoxide 1-Ethoxy-3-(pentafluorosulfanyl)benzene
1-Nitro-4-(pentafluorosulfanyl)benzene Sodium Phenoxide 1-Phenoxy-4-(pentafluorosulfanyl)benzene

This table is based on the general reaction described in the cited source. acs.org

Fluorodenitration, the substitution of a nitro group with a fluorine atom, is another valuable tool in the synthesis of functionalized SF₅-aryl compounds. This reaction can be used to introduce fluorine atoms into specific positions on the aromatic ring, which can then be used in subsequent transformations. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene was successfully prepared via the fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene using TBAF hydrate. nih.gov This reaction proceeds cleanly, with the substitution of only one nitro group. nih.gov The resulting fluoro-nitro-SF₅-benzene is a versatile intermediate that can undergo further nucleophilic aromatic substitution of the fluorine atom with various nucleophiles, providing access to a diverse array of 3,5-disubstituted SF₅-benzenes. nih.govnih.gov

Development of Novel SF₅-Aryl Building Blocks

The increasing interest in the SF₅ moiety has driven the development of new synthetic methods to access a wider variety of SF₅-aryl building blocks. spirochem.com The goal is to create a toolbox of SF₅-aromatics with diverse functional groups that can be readily incorporated into complex molecules. spirochem.comnih.gov

Strategies to achieve this include:

Vicarious Nucleophilic Substitution (VNS): VNS reactions on nitro-(pentafluorosulfanyl)benzenes allow for the introduction of carbon, oxygen, and nitrogen nucleophiles onto the aromatic ring, providing functionalized building blocks. nih.govacs.org For instance, VNS of 1-nitro-3-(pentafluorosulfanyl)benzene yields mixtures of 4- and 6-substituted products in high yields. acs.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, have been employed to synthesize SF₅-containing aromatic amino acids from bromo-(pentafluorosulfanyl)benzenes. nih.gov

Diazonium Salt Chemistry: 4-(Pentafluorosulfanyl)benzenediazonium tetrafluoroborate (B81430) has been shown to be a versatile precursor for synthesizing a variety of aromatic SF₅ compounds through cross-coupling, azo coupling, and other transformations. chemrxiv.org

These evolving methodologies are crucial for expanding the chemical space of SF₅-containing compounds, making this unique functional group more accessible for applications in drug discovery and materials science. spirochem.comthieme.denih.gov

Thiolation/Oxidative Fluorination Sequences

A highly effective and generalized strategy for the synthesis of aryl-SF₅ compounds involves a two-step sequence: thiolation of an aryl precursor followed by oxidative fluorination. chemrxiv.org This approach offers significant advantages over earlier methods, such as direct fluorination with elemental fluorine, by providing a more controlled and higher-yielding pathway that starts from common and readily available building blocks like aryl halides or diazonium salts. chemrxiv.org

The general sequence can be outlined as follows:

Step 1 (Thiolation): An aryl halide (e.g., bromide, iodide) or diazonium salt is coupled with a suitable thiol source. This step is typically catalyzed by transition metals such as copper or palladium to form an aryl thiol or diaryl disulfide. chemrxiv.org

Step 2 (Oxidative Fluorination): The resulting aryl thiol or disulfide is then subjected to oxidative fluorination to convert the sulfur-containing group into the desired pentafluorosulfanyl moiety. chemrxiv.org

Table 1: Oxidative Fluorination of Thiolated Arenes

Starting MaterialOxidantAdditiveTemperature (°C)Yield (%)Citation
Diaryl DisulfideAgF₂None120~15 chemrxiv.org
Diaryl DisulfideAgF₂NEt₄ClRoom Temp.~99 chemrxiv.org
Aryl ThiolAgF₂NEt₄ClRoom Temp.High chemrxiv.org

Access to Versatile SF₅-Aryl Boron Reagents

Arylboronic acids and their derivatives, such as boronate esters, are exceptionally versatile building blocks in organic synthesis, most notably for their use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. beilstein-journals.orgnih.gov The development of methods to synthesize SF₅-aryl boron reagents is therefore of high importance for the construction of complex molecules containing the pentafluorosulfanyl group.

One powerful method for accessing these reagents is through the Iridium-catalyzed C-H borylation of SF₅-substituted arenes. nih.gov This approach allows for the direct conversion of a C-H bond on the aromatic ring into a C-B bond, providing an atom-economical route to the desired boronate esters. These intermediates can then be readily converted into other useful boron derivatives, such as potassium aryltrifluoroborates, by treatment with KHF₂. nih.gov These trifluoroborate salts are often stable, crystalline solids that are easy to handle and effective in cross-coupling reactions. nih.gov This strategy has been successfully applied to various 1-substituted-3-(pentafluorosulfanyl)benzenes. beilstein-journals.org

An alternative route to SF₅-phenylboronic esters involves the dediazoniation of aryldiazonium tetrafluoroborates in the presence of a boron source. beilstein-journals.org In this method, an SF₅-substituted aniline (B41778) is first converted to the corresponding diazonium salt. The subsequent pyridine-promoted decomposition of the diazonium salt generates an aryl radical, which is then "trapped" by a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) to form the desired arylboronic ester. beilstein-journals.org This method provides a valuable alternative for substrates where C-H borylation may be less efficient or selective.

Table 2: Synthetic Routes to SF₅-Aryl Boron Reagents

Starting MaterialKey ReagentsMethodProduct TypeCitation
SF₅-AreneB₂pin₂, Ir-catalystC-H BorylationBoronate Ester beilstein-journals.orgnih.gov
SF₅-Aryldiazonium SaltB₂pin₂, PyridineDediazoniation-BorylationBoronate Ester beilstein-journals.org
SF₅-Aryl Boronate EsterKHF₂Salt FormationPotassium Aryltrifluoroborate nih.gov

Electronic, Steric, and Supramolecular Influences of the Pentafluorosulfanyl Moiety

Quantitative Assessment of the SF₅ Group's Electronic Effects

The SF₅ group is one of the most electron-withdrawing and electronegative functionalities known in organic chemistry, a property conferred by the five highly electronegative fluorine atoms bonded to a central sulfur atom. researchgate.netrowansci.com This profoundly influences the electronic landscape of the benzene (B151609) ring to which it is attached.

The electronic influence of a substituent on an aromatic ring can be quantified using Hammett constants, which separate the effect into inductive and resonance components based on the substituent's position (meta or para). utexas.edu The SF₅ group is characterized by large, positive Hammett constants, indicating its potent electron-withdrawing nature through both the inductive (field) effect and resonance.

For the pentafluorosulfanyl group, the established Hammett constants are:

σ_m = +0.61

σ_p = +0.68

The positive value for σ_m demonstrates a very strong electron-withdrawing inductive effect, pulling electron density from the aromatic ring through the sigma bonds. The σ_p value, which is slightly more positive than σ_m, suggests a minor contribution from electron-withdrawing resonance effects, in addition to the dominant inductive pull. researchgate.netnih.gov

SubstituentHammett Constant (σ_m)Hammett Constant (σ_p)
Pentafluorosulfanyl (SF₅)+0.61+0.68

When compared to other common fluorinated groups, the electronic properties of the SF₅ group are demonstrably more extreme. It is significantly more electron-withdrawing than the trifluoromethyl (CF₃) group, as reflected in their respective Hammett constants. researchgate.netnih.gov The higher electronegativity of the SF₅ group (3.65 on the Pauling scale) compared to the CF₃ group (3.36) further underscores its superior electron-withdrawing capacity. researchgate.netrsc.org

Beyond its electronic effects, the SF₅ group also exhibits higher lipophilicity, measured by the Hansch parameter (π), than both CF₃ and trifluoromethoxy (OCF₃) groups, which can be a valuable property in drug design for enhancing membrane permeability. researchgate.netrowansci.comnih.gov

PropertySF₅CF₃OCF₃
Hammett Constant (σ_m)+0.61 researchgate.netrsc.org+0.43 researchgate.netrsc.org+0.37
Hammett Constant (σ_p)+0.68 researchgate.net+0.53 researchgate.net+0.35
Electronegativity3.65 researchgate.netrsc.org3.36 researchgate.netrsc.org-
Hansch Lipophilicity (π)+1.23 researchgate.net+0.88 researchgate.net+1.04 researchgate.net
Volume (ų)55.4 nih.gov34.6 nih.gov-

Steric Demands and Conformational Impact of the SF₅ Group on Molecular Architecture

The pentafluorosulfanyl group is sterically demanding, with a size notably larger than a CF₃ group and only marginally smaller than a tert-butyl group. researchgate.netrsc.org This bulk is a direct result of its octahedral geometry, featuring one axial and four equatorial fluorine atoms. d-nb.info

The significant steric presence of the SF₅ group can heavily influence molecular conformation by encumbering the rotational freedom of adjacent bonds. researchgate.netacs.org In crystal structures of copper complexes, for instance, the percent buried volume (%V_bur), a measure of steric bulk, was calculated to be 65.6% for a ligand containing SF₅, compared to just 59.5% for the analogous CF₃-substituted ligand, quantitatively confirming the greater steric demand of the SF₅ group. nih.gov This conformational constraint can be a powerful tool in molecular design, for example, to lock a molecule into a specific bioactive conformation. acs.org

Supramolecular Interactions Directed by the SF₅ Group

The fluorine-rich surface of the SF₅ group actively participates in a variety of non-covalent interactions, directing the assembly of molecules in the solid state. These supramolecular interactions are crucial in crystal engineering and the design of advanced materials. d-nb.infonih.gov

Crystal structure analyses reveal that molecules containing the SF₅ group frequently engage in weak C–H···F hydrogen bonds. d-nb.infoethz.ch In a survey of published crystal structures, 56% of compounds showed F···H distances of less than 260 picometers, a range consistent with weak hydrogen bonding interactions. d-nb.infoethz.ch

Furthermore, F···F intermolecular contacts play a significant role in the packing of SF₅-containing compounds. d-nb.infonih.gov While often considered repulsive, short F···F contacts can be attractive. In 20% of the analyzed crystal structures, the closest F···F contacts were found to be below 279 pm, which is less than 95% of the sum of the van der Waals radii of two fluorine atoms, indicating a significant attractive interaction. d-nb.infoethz.ch These interactions often form repeating structural motifs, such as supramolecular chains and dimers. d-nb.inforesearchgate.net Studies have also shown that the four equatorial fluorine atoms exhibit a stronger tendency to form these F···F contacts than the single axial fluorine atom. d-nb.infod-nb.info

The powerful electron-withdrawing nature of the SF₅ group can be harnessed to induce halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile. By attaching one or more SF₅ groups to an iodobenzene (B50100) ring, the electron density on the iodine atom is significantly reduced, enhancing its σ-hole and making it a more effective halogen bond donor. nih.govnih.gov

Research has shown this effect is highly dependent on the substitution pattern. Placing SF₅ groups at the meta-positions relative to the iodine (e.g., in 3,5-bis-SF₅-iodobenzene) was found to be the most effective arrangement for activating the iodine as a halogen bond donor. nih.govpreprints.orgresearchgate.net An ortho-SF₅ group also provided activation, whereas para or single meta substitution did not. nih.govresearchgate.net This activation was strong enough to enable the formation of a stable 2:1 halogen-bonded complex between 3,5-bis-SF₅-iodobenzene and the Lewis base 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govresearchgate.net This demonstrates the potential of the SF₅ group in designing molecules for crystal engineering and rational drug design based on halogen bonding. nih.govnih.gov

Advanced Computational Chemistry and Spectroscopic Characterization for Electronic Structure Probing

Computational Chemistry Approaches

Modern computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the electronic properties of substituted aromatic systems like 1-Methoxy-3-(pentafluorosulfanyl)benzene. nih.gov DFT calculations, often employing hybrid functionals such as B3LYP with extensive basis sets like 6-311++G(d,p), can accurately model the molecule's geometry and electronic characteristics. semanticscholar.org

Key insights derived from these computational studies include:

Molecular Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution across the molecule. For this compound, these maps are expected to show a region of negative potential (electron-rich) around the methoxy (B1213986) group's oxygen atom and the aromatic ring carbons ortho and para to it. Conversely, a significant region of positive potential (electron-deficient) is anticipated around the highly electronegative SF5 group, particularly at the axial fluorine atom. nih.gov

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. nih.gov In this molecule, the HOMO is likely concentrated on the electron-rich methoxy-substituted portion of the benzene ring, while the LUMO is expected to be localized around the electron-deficient SF5 group and the attached carbon. The energy gap between the HOMO and LUMO provides a quantitative measure of the molecule's kinetic stability and electronic excitation potential. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge delocalization and hyperconjugative interactions. This analysis can quantify the electron donation from the methoxy group into the π-system of the benzene ring and the strong inductive withdrawal by the SF5 group.

Hammett Constants for Electronic Effect Quantification: The electronic influence of the substituents can be quantified using Hammett constants (σ). The SF5 group is one of the most strongly electron-withdrawing groups, primarily through its inductive effect (σI). The methoxy group, when placed at the meta position, also exerts an inductive electron-withdrawing effect, although it is a resonance donor. The combined effect on the reactivity of the benzene ring can be predicted by considering these values. researchgate.netviu.ca

Table 1: Hammett Substituent Constants (σm)
Substituentσm ValueElectronic Effect
-SF5 (Pentafluorosulfanyl)+0.61Strongly Electron-Withdrawing
-OCH3 (Methoxy)+0.12Weakly Electron-Withdrawing (Inductive)

Spectroscopic Characterization

Spectroscopic methods, particularly ¹⁹F Nuclear Magnetic Resonance (NMR), are indispensable for the characterization of pentafluorosulfanyl-containing compounds.

¹⁹F NMR Spectroscopy: The SF5 group provides a unique and highly characteristic signature in ¹⁹F NMR spectra. Due to the pseudo-octahedral geometry around the sulfur atom, the five fluorine atoms are not chemically equivalent. researchgate.net The spectrum typically consists of two distinct signals: a doublet corresponding to the four equatorial fluorine atoms (Feq) and a quintet (or pentet) for the single axial fluorine atom (Fax). researchgate.net The large coupling constant (J Feq-Fax) of approximately 150 Hz is a definitive feature of the SF5 group. researchgate.net The precise chemical shifts of these signals are sensitive to the electronic environment of the aromatic ring. For this compound, the presence of the meta-methoxy group will subtly influence the shielding of the fluorine nuclei compared to the unsubstituted pentafluorosulfanylbenzene. Computational methods can be employed to predict these ¹⁹F NMR chemical shifts with increasing accuracy, aiding in structural confirmation. nih.gov

Table 2: Typical ¹⁹F NMR Spectroscopic Data for an Aryl-SF5 Group
Fluorine AtomsTypical Chemical Shift (δ, ppm)Splitting PatternCoupling Constant (J, Hz)
Axial (1F)~ +80 to +90Quintet (pentet)~ 150
Equatorial (4F)~ +60 to +70Doublet

¹³C and ¹H NMR Spectroscopy: These techniques provide complementary structural information. The ¹³C NMR spectrum will show a characteristic signal for the carbon atom directly attached to the SF5 group, with its chemical shift influenced by the strong electron-withdrawing nature of the substituent. The signals for the other aromatic carbons are shifted according to the combined inductive and resonance effects of both the methoxy and pentafluorosulfanyl groups.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Strong absorption bands corresponding to S-F stretches are expected, alongside characteristic C-O-C stretches for the methoxy group and C=C stretching vibrations of the aromatic ring.

Through the synergistic application of these advanced computational and spectroscopic methods, a comprehensive model of the electronic structure of this compound can be constructed, providing fundamental insights into its properties and potential reactivity.

Academic Research Applications of Pentafluorosulfanylated Aryl Ethers in Molecular Design

Contributions to Advanced Materials Science Research

The exceptional stability and potent electron-withdrawing nature of the SF₅ group make it a compelling component in the design of novel materials. rowansci.comrsc.org Its incorporation into aryl ethers can significantly modify the electronic and physical properties of the resulting molecules, leading to applications in areas like liquid crystals and high-performance polymers. researchgate.net

The design of advanced materials such as liquid crystals (LCs) and polymers leverages the distinct properties conferred by the SF₅ group. researchgate.net For liquid crystals, a key objective is to create materials with a specific combination of physical properties to suit display applications. The incorporation of a terminal SF₅ group into LC molecules has been shown to be particularly advantageous. researchgate.net

A primary design principle involves using the SF₅ group's strong dipole moment to induce high polarity (Δɛ) in the liquid crystal material. researchgate.net Simultaneously, the unique geometry and low polarizability of the SF₅ group can result in very low birefringence (Δn). researchgate.net This combination of high polarity and low birefringence is highly sought after for liquid crystal displays (LCDs), especially for mobile applications. researchgate.net

In the realm of high-performance polymers, the design principles focus on harnessing the chemical and thermal robustness of the SF₅ group. enamine.netrowansci.com The strong sulfur-fluorine bonds contribute to the high stability of molecules containing this moiety. rowansci.com When SF₅-containing aryl ethers are used as monomers or functional additives in polymerization, they can impart enhanced thermal resistance and chemical inertness to the resulting polymer. Furthermore, the low surface energy associated with fluorinated groups can be exploited to create polymers with tailored surface properties, such as hydrophobicity and oleophobicity. rsc.org

Table 1: Key Properties of the SF₅ Group for Materials Science

Property Consequence in Material Design Application Area
High Polarity (Dipole Moment) Induces high dielectric anisotropy (Δɛ) Liquid Crystals researchgate.net
Low Birefringence (Δn) Improves viewing angles in displays Liquid Crystals researchgate.net
High Thermal & Chemical Stability Enhances durability and resistance High-Performance Polymers enamine.netrowansci.com

Role in Agrochemical Discovery Research

The SF₅ group has become an increasingly important tool in the development of new crop protection agents. digitellinc.commdpi.com Its unique electronic and steric properties can significantly enhance the biological activity and physicochemical profile of pesticides and herbicides. nih.gov

Research has demonstrated that replacing other fluorine-containing groups, such as the heptafluoroisopropyl (B10858302) group, with an SF₅ moiety can lead to potent agrochemicals. mdpi.commdpi.com A notable example is the development of novel meta-diamide insecticides. nih.govmdpi.comnih.gov The synthesis of these compounds often involves the condensation of an SF₅-containing aniline (B41778) with a suitable benzoic acid derivative. nih.gov

For instance, a series of SF₅-containing meta-diamide insecticides were synthesized and tested for their activity against the diamondback moth (Plutella xylostella). researchgate.net Structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the SF₅-aniline ring were crucial for insecticidal potency. researchgate.net

The compound 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide demonstrated high insecticidal activity, excellent selectivity towards insects, and favorable water solubility and log P values. mdpi.comnih.govresearchgate.net This highlights that the SF₅ moiety can be a key toxophore and its incorporation can lead to compounds with superior performance profiles for crop protection. researchgate.net

Table 2: Insecticidal Activity of SF₅-Containing Meta-Diamide Insecticides Against P. xylostella

Compound Substituents (R¹, R², R³) Larvicidal Activity (%) at 72h (10 ppm) Eating Area (%) at 96h
4a H, H, H 28 >30
4b H, H, CH₃ 7 >30
4c H, Br, CH₃ 90 5-10
4d H, CH₃, CH₃ 83 0-5

Data sourced from research on novel meta-diamide insecticides. researchgate.net

Enabling Pharmaceutical and Medicinal Chemistry Research

In medicinal chemistry, the SF₅ group is valued for its capacity to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. rowansci.com Its unique combination of properties makes it an attractive functional group for lead optimization and the design of novel therapeutics. researchgate.net

A key strategy in medicinal chemistry is the use of the SF₅ group as a bioisostere for other common chemical moieties, such as the trifluoromethyl (CF₃), tert-butyl, halogen, or nitro groups. nih.govresearchgate.net Bioisosteric replacement aims to enhance a molecule's biological activity or optimize its disposition by swapping one group for another with similar steric or electronic properties.

The SF₅ group is considered a "super-trifluoromethyl group" because it has a higher electronegativity and is more electron-withdrawing than the CF₃ group, while also being larger and more lipophilic. researchgate.netresearchgate.net These differences can lead to improved properties in drug candidates:

Enhanced Metabolic Stability : The chemical robustness of the SF₅ group can protect a drug molecule from metabolic degradation, potentially increasing its half-life in the body. rowansci.com

Improved Potency : The strong electron-withdrawing nature and unique octahedral geometry of the SF₅ group can lead to stronger binding interactions with biological targets, thereby enhancing drug efficacy. rowansci.comresearchgate.net

Modulated Lipophilicity : The SF₅ group increases lipophilicity more than a CF₃ group, which can improve a drug's ability to cross cell membranes and enhance its bioavailability. rowansci.comresearchgate.net

For example, SF₅-containing analogues of the anti-rheumatic drugs Teriflunomide and Leflunomide showed improved inhibition of the enzyme human dihydroorotate (B8406146) dehydrogenase (hDHODH) compared to the parent drugs, demonstrating the utility of this bioisosteric replacement. ox.ac.uk

Table 3: Comparison of Physicochemical Properties of CF₃ and SF₅ Groups

Property Trifluoromethyl (CF₃) Pentafluorosulfanyl (SF₅) Reference
Electronegativity (Pauling Scale) 3.36 3.65 researchgate.netresearchgate.net
Hammett Constant (σp) 0.54 0.68 researchgate.net

The introduction of an SF₅ group into a molecule can profoundly influence its interactions with biological systems. digitellinc.com Its distinct size, octahedral geometry, and strong dipole moment allow for unique and potentially more selective interactions with protein binding pockets. researchgate.net

Researchers have synthesized and tested novel SF₅-containing compounds for their affinity to various biological targets. In one study, SF₅ analogues were designed to target the NK1 receptor, a target for drugs treating emesis and pain. researchgate.net The SF₅-containing compounds exhibited significant binding affinity, with molecular docking studies suggesting that the SF₅ group occupies a position similar to one of the CF₃ groups in the approved drug aprepitant. researchgate.netresearchgate.net This demonstrates the group's ability to effectively mimic and replace other functionalities in established pharmacophores.

Furthermore, the SF₅ group has been incorporated into molecules designed to inhibit enzymes like human dihydroorotate dehydrogenase (hDHODH), a target for treating autoimmune diseases. ox.ac.uk The SF₅ bioisosteres of known drugs led to improved enzyme inhibition, underscoring the positive impact the group can have on molecular interactions with an active site. ox.ac.uk These studies showcase how the specific stereoelectronic properties of the SF₅ group can be harnessed to fine-tune interactions with enzymes and receptors, leading to the development of more potent and selective therapeutic agents.

Influence on Pharmacokinetic Research Parameters (e.g., metabolic stability)

The metabolic fate of aryl methyl ethers is a significant consideration in medicinal chemistry. These compounds are often susceptible to rapid metabolism in the liver, primarily through oxidative O-demethylation mediated by cytochrome P450 (CYP) enzymes. nih.gov This metabolic pathway can lead to the formation of a phenol (B47542) and formaldehyde, resulting in rapid clearance and a short in vivo half-life for the parent molecule. nih.gov To counteract this metabolic liability, medicinal chemists employ various strategies, including the incorporation of metabolically robust functional groups.

The pentafluorosulfanyl group is recognized for its exceptional chemical and thermal stability, properties that translate to high resistance against metabolic degradation. nih.gov SF5-substituted organic molecules have been shown to be metabolically very stable. escholarship.org The strong sulfur-fluorine bonds within the SF5 moiety are not readily cleaved by metabolic enzymes. Furthermore, the SF5 group is one of the most electron-withdrawing groups known, a property that can significantly influence the metabolic stability of the entire molecule. escholarship.org When placed on an aromatic ring, as in 1-Methoxy-3-(pentafluorosulfanyl)benzene, the SF5 group deactivates the ring towards oxidative metabolism. This deactivation shields the molecule from attack by oxidative enzymes like CYPs, thereby slowing its degradation and prolonging its presence in the body.

A prominent example illustrating the positive impact of the SF5 group on pharmacokinetic parameters comes from research on the antimalarial drug, mefloquine (B1676156). Studies have shown that an analog of mefloquine substituted with a pentafluorosulfanyl group exhibits a longer half-life in vivo compared to the parent drug. researchgate.net This enhancement in metabolic stability contributes to a more durable therapeutic effect. researchgate.net

Table 1: Comparative Pharmacokinetic Parameters of Mefloquine and its SF5 Analog

CompoundKey Pharmacokinetic Parameter (Half-life)Reference
Mefloquine2 to 4 weeks drugbank.comwikipedia.org
8-Pentafluorosulfanyl-mefloquineLonger than the parent drug, Mefloquine researchgate.net

This observed improvement in metabolic robustness is a key driver for the increased use of the SF5 group in drug discovery and academic research. In vitro studies using liver microsomes, a standard model for assessing metabolic stability, have further corroborated these findings, showing that SF5-containing compounds can exhibit reasonable stability and half-life. researchgate.netspringernature.com The inherent stability of the SF5 group makes it a valuable tool for medicinal chemists aiming to design molecules with optimized pharmacokinetic profiles, reducing the likelihood of rapid metabolic clearance and extending their potential therapeutic window.

Future Research Directions and Current Challenges in 1 Methoxy 3 Pentafluorosulfanyl Benzene Studies

Exploration of Uncharted Reactivity and Transformational Chemistry of SF₅-Containing Scaffolds

While the SF₅ group is known for its high chemical stability, its influence on the reactivity of the parent molecule is a subject of ongoing investigation. rowansci.com Understanding and harnessing this reactivity is key to creating novel molecular architectures. The electron-withdrawing nature of the SF₅ group can significantly activate aromatic rings for certain transformations. rowansci.com

Future research in this area is expected to focus on:

Nucleophilic Aromatic Substitution (SNAr): The powerful electron-withdrawing effect of the SF₅ group can activate the benzene (B151609) ring for SNAr reactions. Studies on compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene have shown that the fluorine atom can be displaced by various oxygen, sulfur, and nitrogen nucleophiles. nih.govresearchgate.net Further exploration of these reactions with different substitution patterns on SF₅-aryl ethers could yield a wide range of novel derivatives.

Vicarious Nucleophilic Substitution (VNS): The SF₅ group has been found to activate nitrobenzenes for VNS reactions more strongly than even trifluoromethyl or cyano groups. researchgate.net This opens up possibilities for introducing substituents at positions that are typically difficult to access.

Benzyne Chemistry: The generation of highly reactive intermediates like ortho-SF₅-benzyne has been achieved. researchgate.net Trapping these intermediates with various reagents can lead to the formation of previously unknown SF₅-substituted naphthalenes and other complex polycyclic systems. researchgate.net

Cycloaddition Reactions: SF₅-containing building blocks, such as SF₅-alkynes, have proven to be versatile partners in [4+2] Diels-Alder and 1,3-dipolar cycloaddition reactions, leading to the synthesis of novel heterocyclic compounds like SF₅-pyrazoles and SF₅-indoles. academie-sciences.fr

Refinement of Computational Models for Predictive Molecular Design

Computational chemistry provides invaluable tools for understanding the properties and reactivity of SF₅-containing molecules. rowansci.com However, the complexity of the SF₅ group presents significant challenges for current computational methods. rowansci.com The large number of electrons and the intricate bonding environment require advanced and computationally expensive techniques for accurate modeling. rowansci.com

Key challenges and future directions include:

Improving Accuracy and Efficiency: There is a need for more efficient computational strategies and algorithms to accurately model and predict the properties of SF₅-containing compounds without prohibitive computational cost. rowansci.com Cloud-based quantum chemistry platforms that leverage machine learning may help overcome these barriers. rowansci.com

Predicting Reactivity and Mechanisms: Computational studies, often using Density Functional Theory (DFT), are crucial for elucidating reaction mechanisms. researchgate.netresearchgate.net For example, calculations have been used to show that the transformation of ArSF₃ to ArSF₅ proceeds via a radical mechanism. researchgate.net Refining these models will allow for better prediction of reaction outcomes and the rational design of new synthetic routes.

Designing Novel Molecules: The ultimate goal is to use computational models to predict how the introduction of an SF₅ group will affect molecular geometry, electronic distribution, and biological activity. rowansci.com This predictive power will accelerate the design and optimization of new drugs, agrochemicals, and materials by allowing researchers to screen candidates in silico before undertaking expensive and time-consuming laboratory synthesis.

Broadening the Scope of Research Applications in Emerging Scientific Disciplines

The unique properties of the SF₅ group have already led to its application in medicinal chemistry, agrochemicals, and materials science. rowansci.comnih.govuochb.cz As synthetic methods become more accessible, the scope of applications is expected to broaden significantly into new and emerging fields.

Potential and emerging application areas are summarized in the table below.

DisciplineApplicationRationale for SF₅ Group
Medicinal Chemistry Drug design, Bioisosteric replacementEnhances metabolic stability, membrane permeability, and binding affinity. rowansci.comnih.gov Used as a "super-trifluoromethyl" group. nih.gov
Agrochemicals Insecticides, HerbicidesImproves potency and physicochemical properties of active ingredients. nih.govmdpi.com
Materials Science Liquid crystals, PolymersHigh thermal stability and strong dipole moment contribute to unique material properties. uochb.czontosight.ai
Medical Imaging ¹⁹F Magnetic Resonance Imaging (MRI)The five equivalent fluorine atoms can serve as a powerful MRI reporter group for noninvasive in vivo studies. acs.org
Peptide Chemistry Synthesis of novel amino acidsModulates peptide structure, stability, and biological activity. nih.gov
Catalysis Ligand designThe electronic properties of the SF₅ group can be used to tune the performance of polymerization catalysts. chemrxiv.org

Future research will likely uncover even more innovative uses for 1-methoxy-3-(pentafluorosulfanyl)benzene and its analogs. The ability to fine-tune molecular properties by incorporating the SF₅ group makes it a valuable tool for addressing challenges across a wide spectrum of scientific disciplines, from developing new antimicrobial agents to creating advanced functional materials. ontosight.airesearchgate.net

Q & A

What are the recommended safety protocols for handling 1-Methoxy-3-(pentafluorosulfanyl)benzene in laboratory settings?

Basic Research Question
When handling fluorinated aromatic compounds like this compound, strict safety measures are critical. Use nitrile or neoprene gloves inspected for integrity before use, and follow proper glove removal techniques to avoid contamination . Respiratory protection should align with exposure levels:

  • Nuisance exposure : P95 (US) or P1 (EU EN 143) respirators.
  • Higher exposure : OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges.
    Full-body chemical suits are recommended for high concentrations. Avoid draining the compound into water systems due to potential environmental persistence .

What spectroscopic and chromatographic methods are optimal for characterizing this compound?

Basic Research Question
Key characterization techniques include:

Method Application
¹⁹F NMR Resolves pentafluorosulfanyl group symmetry and electronic environment.
GC-MS Confirms purity and identifies volatile byproducts via fragmentation patterns.
FTIR Detects functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹).
Combine with elemental analysis to verify stoichiometry. Advanced mass spectrometry (HRMS) enhances structural confirmation .

How can computational modeling predict reactivity trends in substitution reactions involving the pentafluorosulfanyl group?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model the electron-withdrawing effects of the pentafluorosulfanyl group. Key steps:

Optimize molecular geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites.

Simulate transition states for SNAr (nucleophilic aromatic substitution) reactions.

Compare activation energies with experimental kinetic data to validate models.
This approach resolves discrepancies between theoretical and observed regioselectivity .

What experimental strategies address contradictions in reported thermal stability data for this compound?

Advanced Research Question
Contradictory thermal data may arise from impurities or experimental conditions. Mitigate this by:

  • Controlled Thermogravimetric Analysis (TGA) : Conduct under inert (N₂) and oxidative (O₂) atmospheres to compare decomposition pathways.
  • Differential Scanning Calorimetry (DSC) : Measure phase transitions and identify exothermic/endothermic events.
  • Isothermal Stability Studies : Monitor degradation at fixed temperatures (e.g., 100°C, 150°C) over 24–72 hours.
    Report results with detailed instrumental parameters (heating rate, sample mass) to ensure reproducibility .

How does this compound interact with indoor surfaces, and what analytical techniques study these interactions?

Advanced Research Question
Fluorinated compounds adsorb strongly to surfaces due to hydrophobic effects. To study this:

  • Microspectroscopic Imaging : Use AFM-IR or ToF-SIMS to map surface adsorption at µm-scale resolution.
  • Environmental Chamber Experiments : Expose materials (e.g., drywall, glass) to controlled concentrations and analyze residues via GC-MS.
    These methods clarify the compound’s role in indoor air chemistry and inform mitigation strategies .

What synthetic routes yield this compound with high regioselectivity?

Basic Research Question
A two-step synthesis is typical:

Sulfonation : React 3-methoxybenzene with SF₅Cl in the presence of AlCl₃ at −10°C to favor para-substitution.

Quenching : Hydrolyze intermediates with ice-cold H₂O to isolate the product.
Purify via fractional distillation (bp ~180°C) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase). Yield optimization requires strict temperature control .

What are the environmental degradation pathways of this compound under UV irradiation?

Advanced Research Question
The pentafluorosulfanyl group resists hydrolysis but undergoes photolytic cleavage. Key degradation steps:

  • UV-Vis Studies : Monitor λmax shifts to track bond dissociation (e.g., SF₅ group cleavage at 254 nm).
  • LC-HRMS : Identify products like 3-methoxybenzenesulfonic acid and fluoride ions.
    Compare degradation rates in aqueous vs. organic matrices to assess environmental persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.